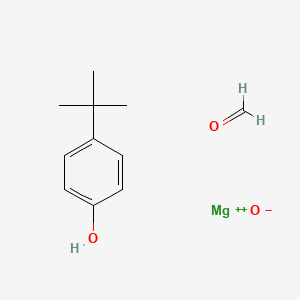
2,7-Naphthalenedisulfonic acid, 4-amino-3-((5-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-6-((2,5-disulfophenyl)azo)-5-hydroxy-, potassium sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Naphthalenedisulfonic acid, 4-amino-3-((5-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-6-((2,5-disulfophenyl)azo)-5-hydroxy-, potassium sodium salt is a complex organic compound. It is characterized by its multiple sulfonic acid groups, azo linkages, and the presence of halogenated pyrimidine and naphthalene rings. This compound is often used in various industrial applications, particularly in the field of dyes and pigments due to its vibrant color properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including diazotization, azo coupling, and sulfonation reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. Subsequent sulfonation introduces the sulfonic acid groups, and the final product is obtained by neutralizing with potassium and sodium salts.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the reaction conditions such as temperature, pH, and reactant concentrations are carefully controlled to ensure high yield and purity. The process is optimized to minimize by-products and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: The azo linkages can be reduced to form corresponding amines.
Substitution: Halogen atoms in the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones and nitroso derivatives.
Reduction: Formation of aromatic amines.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a dye intermediate and as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.
Biology
In biological research, it is used as a staining agent for microscopy and as a marker in various biochemical assays.
Medicine
While not commonly used directly in medicine, derivatives of this compound are explored for their potential therapeutic properties, particularly in targeting specific enzymes and receptors.
Industry
In the industrial sector, it is primarily used in the production of dyes and pigments. Its vibrant color properties make it suitable for textile, paper, and ink industries.
Mecanismo De Acción
The compound exerts its effects primarily through its azo linkages and sulfonic acid groups. The azo linkages can participate in electron transfer reactions, while the sulfonic acid groups enhance solubility and binding affinity to various substrates. The molecular targets include enzymes and receptors that interact with the aromatic and azo functionalities, leading to specific biochemical and physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,7-Naphthalenedisulfonic acid, 4-amino-3-((5-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-6-((2,5-disulfophenyl)azo)-5-hydroxy-
- 2,7-Naphthalenedisulfonic acid, 4-amino-3-((5-((5-bromo-2,6-difluoro-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-6-((2,5-disulfophenyl)azo)-5-hydroxy-
Uniqueness
The uniqueness of 2,7-Naphthalenedisulfonic acid, 4-amino-3-((5-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-6-((2,5-disulfophenyl)azo)-5-hydroxy-, potassium sodium salt lies in its specific halogenation pattern and the presence of multiple sulfonic acid groups. These features confer distinct chemical reactivity and solubility properties, making it particularly valuable in specific industrial applications.
Propiedades
Número CAS |
72828-70-7 |
|---|---|
Fórmula molecular |
C26H12ClF2K2N8Na3O16S5 |
Peso molecular |
1073.4 g/mol |
Nombre IUPAC |
dipotassium;trisodium;4-amino-3-[[5-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]-2-sulfonatophenyl]diazenyl]-6-[(2,5-disulfonatophenyl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C26H17ClF2N8O16S5.2K.3Na/c27-19-24(28)32-26(29)33-25(19)31-10-1-3-14(55(42,43)44)12(7-10)34-36-21-16(57(48,49)50)5-9-6-17(58(51,52)53)22(23(38)18(9)20(21)30)37-35-13-8-11(54(39,40)41)2-4-15(13)56(45,46)47;;;;;/h1-8,38H,30H2,(H,31,32,33)(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53);;;;;/q;5*+1/p-5 |
Clave InChI |
KQDZEZVGTDJJON-UHFFFAOYSA-I |
SMILES canónico |
C1=CC(=C(C=C1NC2=C(C(=NC(=N2)F)F)Cl)N=NC3=C(C=C4C=C(C(=C(C4=C3N)O)N=NC5=C(C=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


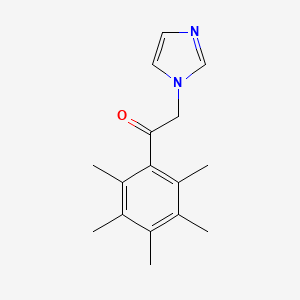

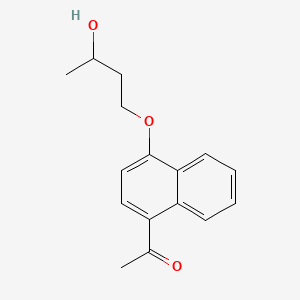
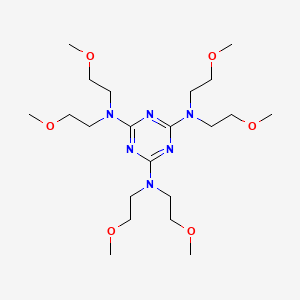
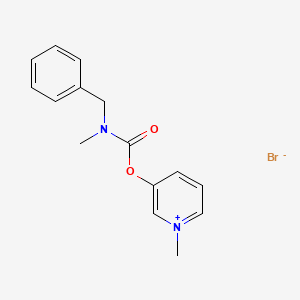
![[1-(Furan-2-yl)propylidene]propanedinitrile](/img/structure/B14456307.png)

![3,5-Dimethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14456351.png)

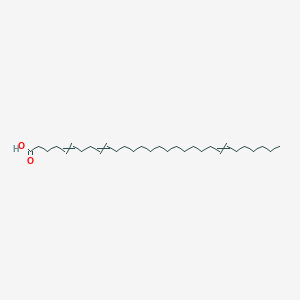
![[(3S,5S,7S)-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl] 2-chloroacetate](/img/structure/B14456368.png)
![Tris{2,2-bis[(2,3-dibromopropoxy)methyl]butyl} borate](/img/structure/B14456369.png)

